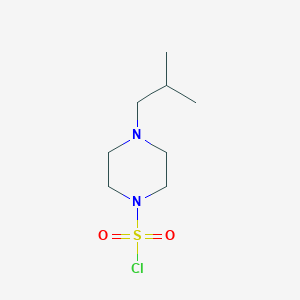
4-(2-Methylpropyl)piperazine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(2-Methylpropyl)piperazine-1-sulfonyl chloride involves several steps. One common method includes the reaction of piperazine with 2-methylpropyl chloride to form 4-(2-Methylpropyl)piperazine. This intermediate is then reacted with chlorosulfonic acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-(2-Methylpropyl)piperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acid derivatives.
Common reagents used in these reactions include bases like pyridine and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-Methylpropyl)piperazine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with various therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methylpropyl)piperazine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. These reactions often target specific molecular pathways, depending on the application .
Comparaison Avec Des Composés Similaires
4-(2-Methylpropyl)piperazine-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
4-(Methylsulfonyl)piperazine-1-carbonyl chloride: Similar in structure but with different reactivity and applications.
4-(2-Methylpropyl)piperazine-1-sulfonyl phenylboronic acid: Another derivative with unique properties and uses.
The uniqueness of this compound lies in its specific reactivity and selectivity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H17ClN2O2S |
|---|---|
Poids moléculaire |
240.75 g/mol |
Nom IUPAC |
4-(2-methylpropyl)piperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClN2O2S/c1-8(2)7-10-3-5-11(6-4-10)14(9,12)13/h8H,3-7H2,1-2H3 |
Clé InChI |
QLTFMRRJHCWFCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCN(CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13235352.png)
![1-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13235358.png)
![4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13235359.png)

![3-Bromo-5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13235369.png)
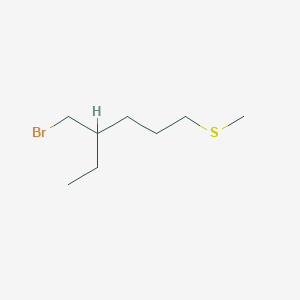
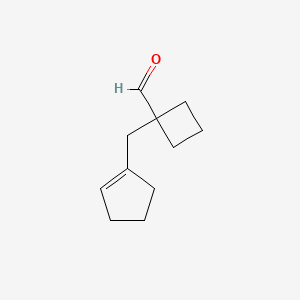
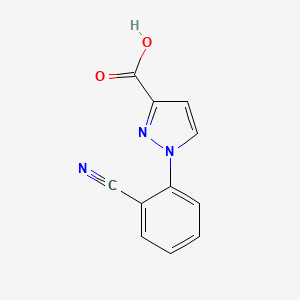
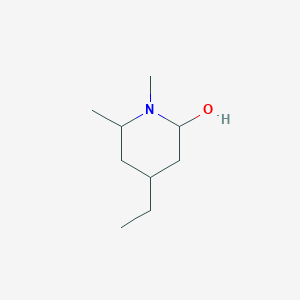
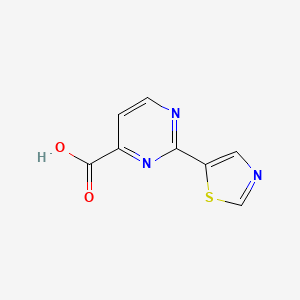
![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13235399.png)
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)
![8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13235419.png)
![Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13235421.png)
